molecular formula C3H8O3S B1222372 1-Propanesulfonic acid CAS No. 5284-66-2

1-Propanesulfonic acid

Cat. No. B1222372
CAS RN: 5284-66-2
M. Wt: 124.16 g/mol
InChI Key: KCXFHTAICRTXLI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Propanesulfonic acid involves several steps, starting with the reaction of epichlorohydrin with sodium bisulfite to produce 1-propanesulfonic acid, 3-chloro-2-hydroxy sodium salt. This intermediate then undergoes a ring-closing reaction in an alkaline solution to yield Oxiranemethanesulfonic acid sodium salt, which contains both epoxy and hydrophilic sulfonate groups (Chen Zheng-guo, 2005).

Molecular Structure Analysis

The molecular structure of 1-Propanesulfonic acid includes a sulfonic acid group attached to a propane chain, which is essential for its reactivity and solubility in water. The presence of the sulfonate group allows it to participate in various chemical reactions, contributing to its wide range of applications.

Chemical Reactions and Properties

1-Propanesulfonic acid can undergo various chemical reactions, including esterification and polymerization, due to its functional groups. For instance, propylsulfonic acid-functionalized mesoporous silica has been synthesized through the in situ oxidation of mercaptopropyl groups, showcasing the material's utility in catalysis due to the accessible sulfonic acid centers (Xueguang Wang, S. Cheng, J. Chan, 2007).

Scientific Research Applications

  • Alzheimer's Disease Treatment : A study conducted by Aisen et al. (2006) explored the use of 3APS as a potential disease-modifying treatment for Alzheimer's disease. The study focused on its ability to bind to amyloid β (Aβ), a protein that forms toxic aggregates leading to amyloid plaque deposition in the brain. It was found that 3APS is safe, tolerable, and capable of reducing CSF Aβ42 levels in patients with mild-to-moderate Alzheimer's disease (Aisen et al., 2006).

  • Material Science and Functional Materials : The synthesis and application of 1-propanesulfonic acid and its derivatives have been reviewed by Chen Zheng-guo (2005). These compounds are used in the production of functional materials due to their unique molecular structure, which includes both an epoxy group and hydrophilic sulfonate groups. This enables their use in a variety of applications, such as gelling agents, emulsifiers, photosensitive materials, and dye-protective agents (Chen Zheng-guo, 2005).

  • Textile Industry : In the textile industry, 1-propanesulfonic acid derivatives have been used for the chemical modification of cotton. Ward et al. (1972) demonstrated that propane sultone, a derivative of 1-propanesulfonic acid, could react with sodium cellulosate in nonaqueous solvents, leading to fabrics with higher sulfur content (Ward et al., 1972).

  • CO2 Capture : Liu et al. (2013) investigated the use of propanesulfonic-acid-functionalized mesoporous materials for the adsorptive removal of carbon dioxide. They found that incorporating propanesulfonic acid groups into the silica support dramatically improved CO2 adsorption capacity (Liu et al., 2013).

  • Electronics and Solar Cells : Zhao et al. (2018) explored the use of 3-hydroxy-1-propanesulfonic acid (HPSA) in enhancing the conductivity of poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) films. This modification significantly improved the conductivity of PEDOT:PSS films, making them suitable as transparent electrodes for ITO-free polymer solar cells (Zhao et al., 2018).

Safety And Hazards

1-Propanesulfonic acid causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Protective measures include wearing protective gloves, clothing, eye protection, and ensuring adequate ventilation .

Future Directions

1-Propanesulfonic acid has been used in the development of a novel prodrug of Tramiprosate for the treatment of Alzheimer’s disease . It has also been used in the generation of Brønsted acid sites on an SBA-15 support .

properties

IUPAC Name

propane-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O3S/c1-2-3-7(4,5)6/h2-3H2,1H3,(H,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCXFHTAICRTXLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0051231
Record name 1-Propanesulfonic acid
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Molecular Weight

124.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Propanesulfonic acid

CAS RN

5284-66-2, 28553-80-2
Record name 1-Propanesulfonic acid
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Record name 1-Propanesulfonic acid
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Record name Propylsulfonic acid
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Record name 1-Propanesulfonic acid
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Record name 1-Propanesulfonic acid
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Record name 1-Propanesulfonic acid
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Record name Propanesulphonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19,800
Citations
S Cavus, G Gurdag - Industrial & engineering chemistry research, 2009 - ACS Publications
… )-2-methyl-1-propanesulfonic acid with itaconic acid and its homopolymer poly[2-(… 1-propanesulfonic acid] was investigated. Both poly[2-(acrylamido)-2-methyl-1-propanesulfonic acid…
Number of citations: 113 pubs.acs.org
TS Anirudhan, SR Rejeena - Journal of Applied Polymer …, 2014 - Wiley Online Library
Superabsorbent polymer composites (SAPCs) are very promising and versatile materials for biomedical applications. This study concentrates on the development of novel cellulose‐…
Number of citations: 64 onlinelibrary.wiley.com
E Cevik, A Bozkurt, M Hassan, MA Gondal… - …, 2019 - Wiley Online Library
Flexible supercapacitors were constructed by using novel redox‐mediated polymer electrolytes including poly (2‐acrylamido‐2‐methyl‐1‐propanesulfonic acid) (PAMPS) and …
CW Lin, SS Liang, SW Chen, JT Lai - Journal of Power Sources, 2013 - Elsevier
This study investigated the sorption and transport properties of proton-conducting membranes based on a bacterial cellulose (BC) biopolymer with 2-acrylamido-2-methyl-1-…
Number of citations: 50 www.sciencedirect.com
S Kundakci, ÖB Üzüm, E Karadağ - Reactive and functional polymers, 2008 - Elsevier
Water uptake and the sorption properties of polyelectrolyte composite hydrogels made by the polymerization of acrylamide (AAm) with 2-acrylamido-2-methyl-1-propanesulfonic acid (…
Number of citations: 130 www.sciencedirect.com
RP Pandey, AK Das, VK Shahi - ACS Applied Materials & …, 2015 - ACS Publications
… We considered 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPS) because of its superior ion-conducting ability and functionally charged nature. (41, 42) Herein, we report an easy …
Number of citations: 36 pubs.acs.org
J Yang, SM Burkinshaw, J Zhou… - Advanced …, 2003 - Wiley Online Library
Polyaniline:2‐acrylamido‐2‐methyl‐1‐propanesulfonic acid has been wet‐spun to yield hollow fibers using dichloroacetic acid as the solvent. The fibers have excellent circular cross‐…
Number of citations: 50 onlinelibrary.wiley.com
MC Carvalho, JL Franco, H Ghizoni, K Kobus… - Toxicology, 2007 - Elsevier
Chelating therapy has been reported as a useful approach for counteracting mercurial toxicity. Moreover, 2,3-dimercapto-1-propanesulfonic acid (DMPS), a tissue-permeable metal …
Number of citations: 68 www.sciencedirect.com
E Su, O Okay - Reactive and Functional Polymers, 2018 - Elsevier
… Hydrogels derived from 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPS) monomer … poly(2-acrylamido-2-methyl-1-propanesulfonic acid) (PAMPS) hydrogels with self-healing …
Number of citations: 36 www.sciencedirect.com
S Çavuş - Journal of Polymer Science Part B: Polymer Physics, 2010 - Wiley Online Library
… Novel poly(methacrylamide-co-2-acrylamido-2-methyl- 1-propanesulfonic acid) (poly(MAAm… ) and 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPS) in deionized water at 60 C by …
Number of citations: 38 onlinelibrary.wiley.com

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